molecular formula C10H8ClN3O2 B2741590 2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]acetic acid CAS No. 1203243-07-5

2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]acetic acid

Cat. No.: B2741590
CAS No.: 1203243-07-5
M. Wt: 237.64
InChI Key: BEGCNOZUQFIXOD-UHFFFAOYSA-N
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Description

“2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]acetic acid” is a complex organic compound. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This compound also contains a chlorophenyl group, which is a phenyl group substituted with a chlorine atom .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of the triazole and chlorophenyl groups. Triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors . The chlorophenyl group is a phenyl group substituted with a chlorine atom .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. For example, 2-Chlorophenylacetic acid, a related compound, is a solid with a melting point of 92-95 °C (lit.) .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

The chemical compound 2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]acetic acid and its derivatives have been extensively studied for their synthesis and structural properties. For instance, Şahin et al. (2014) explored the synthesis, spectroscopic, and structural studies of related triazole compounds, highlighting their strong intermolecular hydrogen bonding and the formation of a two-dimensional framework structure through hydrogen bonds (Şahin, Kantar, Şaşmaz, Gümrükçüoğlu, & Büyükgüngör, 2014).

Corrosion Inhibition

Triazole derivatives, closely related to this compound, have been studied for their application in corrosion inhibition. For example, Lagrenée et al. (2002) investigated the efficiency of a new triazole derivative for corrosion inhibition of mild steel in acidic media, showing high inhibition efficiencies in different acid solutions (Lagrenée, Mernari, Bouanis, Traisnel, & Bentiss, 2002).

Enzyme Inhibition

Compounds derived from this compound have been synthesized and evaluated for their potential as enzyme inhibitors. Bekircan, Ülker, and Menteşe (2015) synthesized derivatives and tested them for their lipase and α-glucosidase inhibition, finding some compounds to exhibit significant inhibitory activity, which might suggest their potential application in medical research (Bekircan, Ülker, & Menteşe, 2015).

Antimicrobial Agents

Research into triazole compounds also extends to their antimicrobial properties. Sah et al. (2014) synthesized formazans from Mannich base of related triazole compounds as antimicrobial agents, demonstrating their effectiveness against several bacterial and fungal strains (Sah, Bidawat, Seth, & Gharu, 2014).

Advanced Oxidation Processes

The degradation of environmental pollutants using advanced oxidation processes involves compounds related to this compound. Mehralipour and Kermani (2021) optimized a photo-electro/persulfate/nZVI process for the degradation of 2,4-dichlorophenoxyacetic acid, a related herbicide, demonstrating the potential of these processes in environmental protection (Mehralipour & Kermani, 2021).

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors .

Mode of Action

The specific nature of these interactions and changes would depend on the particular targets involved .

Biochemical Pathways

Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could affect a variety of biochemical pathways, with downstream effects on cellular processes.

Pharmacokinetics

Similar compounds have been found to be soluble in ethanol , which could potentially impact their bioavailability.

Result of Action

Given the range of biological activities associated with similar compounds , it is likely that the compound could have a variety of effects at the molecular and cellular levels.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, 2-Chlorophenylacetic acid is classified as Eye Irrit. 2 - Skin Irrit. 2, indicating that it can cause skin and eye irritation .

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O2/c11-7-3-1-6(2-4-7)10-12-8(13-14-10)5-9(15)16/h1-4H,5H2,(H,15,16)(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEGCNOZUQFIXOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=N2)CC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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